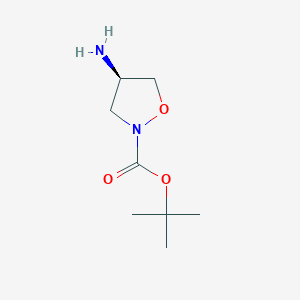

tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate: is a chemical compound that features a tert-butyl group attached to an oxazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The oxazolidine ring is a five-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the tert-butyl group. One common method involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring. The tert-butyl group can then be introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The oxazolidine ring can be reduced under specific conditions to yield amino alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Primary alcohols.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidines.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules where the oxazolidine ring serves as a versatile intermediate .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The oxazolidine ring is known to enhance the bioavailability and stability of pharmaceutical compounds .

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals .

Wirkmechanismus

The mechanism of action of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazolidine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- tert-Butyl substituted hetero-donor TADF compounds

Uniqueness: tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is unique due to the presence of the oxazolidine ring, which imparts distinct chemical properties and reactivity compared to other tert-butyl substituted compounds. The combination of the tert-butyl group and the oxazolidine ring makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals .

Biologische Aktivität

Tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazolidine ring that contributes to its biological activity. The presence of the amino group and the tert-butyl substituent enhances its solubility and reactivity. The compound's chemical structure is represented as follows:

- Molecular Formula : C8H14N2O3

- CAS Number : 2089610-73-9

| Property | Value |

|---|---|

| Molecular Weight | 174.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Purity | >95% |

This compound exhibits several biological activities primarily through its interaction with various biochemical pathways:

- Antimicrobial Activity : Studies have indicated that oxazolidine derivatives can exhibit antimicrobial properties. This is attributed to their ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery.

- Anticancer Properties : Research has shown that compounds similar to this compound can modulate signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. This modulation can lead to significant inhibition of tumor growth in preclinical models .

- Neuroprotective Effects : Some studies suggest that oxazolidine derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neurotransmitter levels.

Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that a related oxazolidine compound inhibited tumor growth by 93% in a murine model with PI3Kα mutations. The compound was administered at a dose of 25 mg/kg twice daily, showing promising results for future clinical applications .

Study 2: Antimicrobial Efficacy

Research conducted on various oxazolidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to the inhibition of protein synthesis, making it a potential candidate for developing new antibiotics.

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound in various cell lines:

- Cell Line : SKOV-3 (ovarian cancer)

- Result : Significant reduction in cell viability with IC50 values in low micromolar ranges.

In Vivo Studies

In vivo studies have confirmed the safety profile and efficacy of this compound in animal models, paving the way for potential therapeutic applications.

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZDFXRHGXLOO-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.